molecular formula C21H34O2 B159527 Methasterone CAS No. 3381-88-2

Methasterone

Cat. No.: B159527
CAS No.: 3381-88-2
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-FOVYBZIDSA-N
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Mechanism of Action

Methasterone, also known as Superdrol or methyldrostanolone, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use .

Target of Action

This compound primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The effects of this compound in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .

Biochemical Pathways

This compound affects the androgen receptor pathway. When this compound binds to the androgen receptor, it leads to a cascade of genetic changes, affecting the expression of multiple genes, especially those involved in muscle growth and repair .

Pharmacokinetics

This compound has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . The compound is excreted in urine .

Result of Action

The binding of this compound to the androgen receptor results in increased protein synthesis and muscle growth. Several cases of liver damage due to the use of this compound have been cited in the medical literature .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of this compound. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Methasterone interacts with various enzymes, proteins, and other biomolecules. It was transformed by two fungi, Cunninghamella blakesleeana and Macrophimina phaseclina, into six transformed products . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows a remarkable anti-inflammatory activity against nitric oxide (NO) production . Moreover, this compound was found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It binds to the same androgen receptor even more strongly than testosterone, so that its androgenic potency is about 2.5 times that of testosterone .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound urinary metabolic profiles were investigated, and a new potential biomarker for this compound misuse was discovered, which can be detected up to 10 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Bodybuilders typically take anywhere from 10–20 mg of this compound a day, lasting 4-6 weeks . Overdose of this steroid can lead to side effects like increased blood pressure levels, acne formation on the face, bloated stomach, or other problems related to liver functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I metabolism routes such as C3-reduction, C17-epimerization, oxidation at C6, C16 and/or C18 and C18-dehydration, leading to the loss of the methyl group at C18 .

Preparation Methods

Methasterone can be synthesized through various chemical routes. One method involves the transformation of epiandrosterone as a starting material. The process includes several steps:

Properties

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCXSMWLJFBNM-FOVYBZIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187472
Record name Methasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-88-2
Record name Methasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3381-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3381-88-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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